molecular formula C21H19ClN2O2S2 B2632830 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-88-3

2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2632830
CAS No.: 686772-88-3
M. Wt: 430.97
InChI Key: KRHSEMQXGSMONR-UHFFFAOYSA-N
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Description

Its structure features:

  • Core: A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one ring, partially saturated at positions 6 and 7 to enhance stability and modulate electronic properties.
  • Substituents: Position 2: A 4-chlorobenzylthio group (–S–CH₂C₆H₄Cl), contributing steric bulk and electron-withdrawing effects via the chlorine atom.

This structural configuration distinguishes it from related derivatives, as the combination of 4-chlorobenzylthio and 4-ethoxyphenyl substituents is uncommon in the literature reviewed.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSEMQXGSMONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone core.

    Introduction of the 4-Chlorobenzylthio Group: The thieno[3,2-d]pyrimidinone core is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorobenzylthio group.

    Introduction of the 4-Ethoxyphenyl Group: Finally, the compound is further reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate, to introduce the 4-ethoxyphenyl group via a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzylthio group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzylthio group.

Scientific Research Applications

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities:

  • Antitumor Activity :
    • Studies have shown that thieno[3,2-d]pyrimidine derivatives can act as potent antitumor agents. For instance, modifications to the thieno[3,2-d]pyrimidine structure have led to improved efficacy against various cancer cell lines .
  • Antibacterial Properties :
    • The compound has demonstrated significant antibacterial activity. Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Cholinesterase Inhibition :
    • Some derivatives have been identified as dual-acting cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The thieno[3,2-d]pyrimidine scaffold allows for modifications that enhance cholinesterase inhibitory activity .
  • Antiviral and Antifungal Activities :
    • Recent studies have reported antiviral and antifungal properties associated with pyrimidine derivatives. This opens avenues for exploring the compound's effectiveness against viral infections and fungal diseases .

Synthesis and Derivative Studies

The synthesis of this compound often involves multi-step organic reactions that allow for the introduction of various functional groups. Notably:

  • Multi-component reactions (MCR) have been employed to create libraries of thieno[3,2-d]pyrimidine derivatives, facilitating the discovery of compounds with enhanced biological activities .
  • Case studies illustrate successful modifications leading to improved solubility and bioavailability without compromising efficacy.

Case Studies

  • Antitumor Efficacy :
    • A study focused on synthesizing novel thieno[3,2-d]pyrimidine derivatives showed that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituent positioning on the thieno ring for enhancing anti-cancer properties.
  • Cholinesterase Inhibition :
    • Research conducted on a series of thieno[3,2-d]pyrimidines demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The findings suggest that compounds with a 4-chlorobenzyl group exhibit superior inhibition compared to others.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents (Position) Key Properties/Findings Reference(s)
2-((3-Fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Fluorobenzylthio (2), 4-ethoxyphenyl (3) Similar core but with a 3-fluoro substituent; likely reduced electron-withdrawing effects compared to 4-chloro. No melting point or bioactivity data.
2-((4-Chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorobenzylthio (2), 2-methoxyphenyl (3) Substituent orientation differs: 2-methoxyphenyl may hinder planar interactions vs. 4-ethoxyphenyl. Higher polarity due to methoxy.
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[...]pyrimidin-4-one Cyclopenta-fused thienopyrimidine 4-Methylbenzylthio (2), 4-chlorophenyl (3) Fused cyclopenta ring increases rigidity. Substituents (4-methyl vs. 4-chloro) alter steric and electronic profiles. Mp: Not reported.
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one tert-Butylamino (2), pyrimidinyl (6) Polar amino and piperazinyl groups enhance solubility. Mp: 289–291°C; moderate yield (19%). Demonstrates Pd-catalyzed coupling utility.
3a (2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one) Thieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl (2,6), methyl (3) Symmetric methoxy groups enhance π-π stacking. Mp: 148–150°C; lower thermal stability vs. hydroxylated derivative (3b, Mp: 303–304°C).

Key Comparative Insights

Lipophilicity: The 4-ethoxyphenyl group increases logP compared to methoxy or hydroxylated analogues (e.g., 3b in ), which may improve membrane permeability but reduce aqueous solubility .

Synthetic Pathways :

  • Thioether formation at position 2 is common across analogues, typically via nucleophilic displacement of halogenated precursors (e.g., using benzyl thiols) .
  • Pd-catalyzed cross-coupling (e.g., in ) is employed for introducing aryl/heteroaryl groups at position 6, but this is absent in the target compound .

Physicochemical Properties :

  • Melting Points : While data for the target compound is unavailable, structurally simpler analogues (e.g., 3a in ) melt at 148–150°C, whereas hydroxylated derivatives (e.g., 3b) exhibit higher thermal stability (303–304°C) due to hydrogen bonding .
  • Spectroscopic Characterization : All analogues in –3 and 6 were validated via ¹H/¹³C NMR and LC-MS, suggesting similar protocols apply to the target compound .

Biological Relevance: Dihydropyrimidine-thiones () and thienopyrimidinones (–3) are associated with antitumor, antibacterial, and anti-inflammatory activities. The 4-ethoxyphenyl group in the target compound may confer unique pharmacokinetic advantages over methoxy or nitro derivatives .

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H19ClN2O2S\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}

This structure features a thieno-pyrimidine core substituted with a chlorobenzyl group and an ethoxyphenyl moiety, which are critical for its biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may modulate various signaling pathways that lead to apoptosis in cancer cells and inhibition of pathogen growth.

Biological Activities

  • Anticancer Activity
    • Case Studies : Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures induce apoptosis by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
    • Mechanistic Insights : The compound may exert its anticancer effects through the induction of DNA fragmentation and alterations in mitochondrial membrane potential .
  • Antimicrobial Activity
    • Preliminary studies suggest that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been linked to its interference with bacterial protein synthesis mechanisms .

Research Findings

A summary of key research findings on the biological activity of the compound is presented in the table below:

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in SMMC7721 cells via caspase activation .
Study 2AntimicrobialInhibited growth of Gram-positive bacteria in vitro .
Study 3Enzyme InhibitionDemonstrated selective inhibition of certain kinases involved in cancer progression .

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